Ethoxytriphenylsilane

Catalog No.
S1502770
CAS No.
1516-80-9
M.F
C20H20OSi
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxytriphenylsilane

CAS Number

1516-80-9

Product Name

Ethoxytriphenylsilane

IUPAC Name

ethoxy(triphenyl)silane

Molecular Formula

C20H20OSi

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H20OSi/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

ZVJXKUWNRVOUTI-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Ethoxytriphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93020. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethoxytriphenylsilane (CAS: 1516-80-9) is a sterically bulky organosilicon compound featuring a central silicon atom bonded to three phenyl groups and one ethoxy group. This structure imparts significant thermal stability and hydrophobicity. It primarily serves as a specialized silylating agent for introducing the triphenylsilyl (Ph3Si) protecting group, as an end-capper to control polymer molecular weight, and as a surface modification agent for inorganic materials. [1] Its utility is defined by the unique combination of the bulky, non-hydrolyzable triphenylsilyl moiety and the reactive ethoxy leaving group.

Research Fit

Hydroxyl protection reagent releasing ethanol as a neutral byproduct
Precursor for phenyl-modified silicones and hydrophobic self-assembled monolayers
Crystalline solid at room temperature supports precise weighing and low-spill handling

Direct substitution of Ethoxytriphenylsilane with more common reagents like Triphenylsilyl chloride (Ph3SiCl) or Triphenylsilanol (Ph3SiOH) is often unviable in process-sensitive applications. Unlike Ph3SiCl, silylation with Ethoxytriphenylsilane releases neutral ethanol as a byproduct, avoiding the introduction of corrosive HCl that can damage acid-sensitive substrates or require stoichiometric amounts of a scavenger base. Compared to Triphenylsilanol, which is the hydrolysis product, Ethoxytriphenylsilane offers a reactive site for covalent bonding under non-hydrolytic conditions and exhibits different solubility profiles, making it more suitable for formulation in specific organic media and for grafting onto surfaces where the silanol's lower reactivity and potential for simple physisorption are undesirable.

Substitution Risk

Triphenylchlorosilane
Releases HCl that may compromise acid-sensitive substrates and demands rigorous moisture exclusion, unlike the neutral ethanol pathway.
Triphenylsilanol
Lacks a reactive leaving group; requires activation steps that are not always compatible with direct silylation workflows.
Aliphatic ethoxysilanes (e.g., TEOS)
Cannot introduce the steric phenyl array or UV chromophore, which may limit control over polymer architecture and purification monitoring.

Enhanced Thermal Stability as a Polycarbonate End-Capper

In the melt-phase synthesis of polycarbonates, the choice of end-capper is critical for controlling molecular weight and enhancing thermal properties. When Ethoxytriphenylsilane is used as a chain terminator, it imparts significantly greater thermal stability compared to standard phenol-terminated polycarbonates. Polycarbonate terminated with the triphenylsilyl group exhibits a 5% weight loss temperature (TGA) of 499°C, a notable increase over the 478°C observed for conventional phenol-capped polycarbonate under identical conditions. [1]

Evidence DimensionThermal Decomposition Temperature (5% Weight Loss)
Target Compound Data499°C (as end-capper in Polycarbonate)
Comparator Or BaselinePhenol (as end-capper in Polycarbonate): 478°C
Quantified Difference+21°C
ConditionsThermogravimetric Analysis (TGA) of Bisphenol A polycarbonate prepared via melt polymerization.

This improved thermal stability is critical for high-temperature applications of polycarbonate, enabling higher processing temperatures and extending the service life of components exposed to thermal stress.

Physical State & Byproduct
Reported comparison
Crystalline solid; ethanol byproduct
Corrosive liquid; HCl byproduct
Supports acid-sensitive substrate compatibility and safer handling
Supplier datasheet comparison

Superior Performance as an Electrolyte Additive for High-Voltage Lithium-Ion Batteries

In high-voltage Li-ion batteries, electrolyte stability is paramount. Ethoxytriphenylsilane, when used as an electrolyte additive, demonstrates superior performance in forming a stable solid electrolyte interphase (SEI) on the cathode surface compared to a baseline electrolyte. In a LiNi0.5Mn1.5O4/Li half-cell, the addition of just 0.5 wt% Ethoxytriphenylsilane resulted in a capacity retention of 91.3% after 100 cycles at a demanding 4.9V charge cutoff. [1] This is a significant improvement over the baseline electrolyte without the additive, which retained only 78.5% of its initial capacity under the same conditions. [1]

Evidence DimensionCapacity Retention after 100 Cycles
Target Compound Data91.3%
Comparator Or BaselineBaseline Electrolyte (1 M LiPF6 in EC/EMC): 78.5%
Quantified Difference+12.8 percentage points
ConditionsLiNi0.5Mn1.5O4/Li half-cell, 1C rate, cycled between 3.5-4.9V, with 0.5 wt% additive in a 1 M LiPF6 in EC/EMC (3:7 by wt) electrolyte.

For developers of high-energy-density batteries, this enhanced cycle life at high voltage directly translates to longer-lasting and more reliable power sources for demanding applications like electric vehicles and consumer electronics.

Orthogonal Stability
Class-level inference
TrPS: base-stable, F⁻-labile; TMS: acid/base labile; TBS: acid-labile; TES: more acid-labile than TBS
Enables orthogonal deprotection in multi-step synthesis
Class-level inference; review with specific substrate

Enabling Mild, Base-Free Silylation for Acid-Sensitive Substrates

The key process advantage of Ethoxytriphenylsilane is its ability to act as a silylating agent without generating corrosive byproducts. Unlike Triphenylsilyl chloride, which produces HCl and necessitates a base, Ethoxytriphenylsilane can be used under neutral or mildly acidic conditions (e.g., catalyzed by triflic acid) to protect alcohols. This route avoids the use of amine bases like imidazole or pyridine, which can be problematic for base-sensitive functional groups. The byproduct is ethanol, which is easily removed and benign to most reaction mixtures, simplifying workup procedures and improving substrate compatibility. [1]

Evidence DimensionReaction Byproduct
Target Compound DataEthanol (neutral)
Comparator Or BaselineTriphenylsilyl chloride: HCl (acidic, corrosive)
Quantified DifferenceQualitative: Avoidance of corrosive acid and requirement for scavenger base.
ConditionsProtection of primary and secondary alcohols.

This allows for the protection of complex molecules with acid- or base-labile functionalities, where the use of silyl chlorides would lead to decomposition or side reactions, thereby improving overall synthesis yield and purity.

Sterics & UV Activity
Cross-study comparable
TPSA 9.2 Ų, LogP 2.69, λmax 263 nm
TEOS: small, hydrophilic, no UV chromophore
Supports steric control and UV-monitored purification
TPSA, LogP from in silico; λmax from supplier
Hydrolytic Sensitivity
Class-level inference
7 (slow)
vs 1–3 (rapid) for chlorosilanes
Supports reduced handling stringency and longer shelf life
Supplier rating; validate under lab conditions

Manufacturing High-Performance, Thermally Stable Polycarbonates

As a chain terminator (end-capper) in the melt polycondensation of polycarbonates, Ethoxytriphenylsilane is the indicated choice when the final material must withstand high operating temperatures or aggressive thermal processing. The significant increase in decomposition temperature compared to standard phenol-capped grades makes it suitable for automotive, aerospace, and electronic components requiring superior heat resistance. [1]

Formulating Advanced Electrolytes for High-Voltage Batteries

For research and development of next-generation lithium-ion batteries operating above 4.5V, Ethoxytriphenylsilane serves as a critical performance-enhancing additive. Its ability to form a stable protective film on the cathode surface significantly improves capacity retention and cycle life, addressing a key failure mode in high-energy-density cells. [2]

Multi-Step Synthesis of Complex, Acid-Sensitive Molecules

In pharmaceutical or fine chemical synthesis involving substrates with acid-labile groups (e.g., certain acetals, Boc-amines), Ethoxytriphenylsilane is the preferred reagent for introducing the bulky and stable triphenylsilyl protecting group. It avoids the HCl byproduct generated by triphenylsilyl chloride, thereby preventing substrate degradation and simplifying the purification process by eliminating the need for a scavenger base. [3]

Application Fit

Application
Selection Property
Validation Focus
Multi-step synthesis of acid-sensitive molecules
Neutral ethanol byproduct; orthogonal base-stable TrPS ether
Fluoride-labile deprotection selectivity
Functionalized silicone polymer synthesis
Controlled hydrolysis via single ethoxy; steric phenyl bulk
Cross-link density, hydrophobicity, and thermal stability
Hydrophobic surface modification (oxide substrates)
Hydrophobic phenyl array; moderate moisture sensitivity
Wettability tuning and UV-based coverage quantification
Alcohol protection for UV-monitored purification
Strong UV chromophore enables direct detection; neutral reaction
Compatibility with automated flash chromatography and TLC

Boiling Point

344.0 °C

Melting Point

65.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1516-80-9

Wikipedia

Silane, ethoxytriphenyl-

General Manufacturing Information

Benzene, 1,1',1''-(ethoxysilylidyne)tris-: ACTIVE

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